N'-[2-(2-methoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
CAS No.: 898426-96-5
Cat. No.: VC4801244
Molecular Formula: C22H23N3O4
Molecular Weight: 393.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898426-96-5 |
|---|---|
| Molecular Formula | C22H23N3O4 |
| Molecular Weight | 393.443 |
| IUPAC Name | N-[2-(2-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
| Standard InChI | InChI=1S/C22H23N3O4/c1-29-18-7-3-2-5-14(18)8-9-23-21(27)22(28)24-17-11-15-6-4-10-25-19(26)13-16(12-17)20(15)25/h2-3,5,7,11-12H,4,6,8-10,13H2,1H3,(H,23,27)(H,24,28) |
| Standard InChI Key | ANHANVVNLZYHFS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Introduction
N'-[2-(2-methoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with a molecular formula of C23H25N3O5 and a molecular weight of 423.5 g/mol. This compound is characterized by its unique structural features, including a methoxyphenyl group and an azatricyclo dodecane ring system.
Biological and Pharmacological Activities
While specific biological or pharmacological activities of N'-[2-(2-methoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide are not well-documented, compounds with similar structural motifs often exhibit potential in drug discovery due to their complex molecular architecture, which can interact with various biological targets.
Research Findings and Future Directions
Research on compounds like N'-[2-(2-methoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is limited, but ongoing studies in organic and medicinal chemistry may uncover new applications. Future research should focus on exploring its potential biological activities and optimizing its synthesis for practical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume